![molecular formula C18H15NO2 B5792228 N-(2-furylmethyl)-2-biphenylcarboxamide CAS No. 695168-56-0](/img/structure/B5792228.png)
N-(2-furylmethyl)-2-biphenylcarboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions such as the Michael reaction for obtaining amino derivatives of the core structure and subsequent alkylation. For example, compounds with a similar furyl group have been synthesized through interactions involving N-phenyl-3-aryl(2-furyl)-2-cyanoacrylamides with amino thiols, highlighting the versatility of furyl and biphenyl motifs in synthetic chemistry (Dyachenko, Krasnikov, & Khorik, 2008).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds has been conducted using techniques such as X-ray diffraction, demonstrating the importance of intramolecular interactions in defining the conformation and stability of these molecules. A study involving a thiourea derivative with a biphenyl unit revealed insights into the molecular conformation, stabilized by intramolecular hydrogen bonding (Saeed, Erben, & Bolte, 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds with furyl and biphenyl motifs can result in a variety of products, depending on the reactants and conditions. Oxidative cyclization reactions, for example, have been employed to synthesize derivatives that further illustrate the chemical versatility of these compounds (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be profoundly influenced by their molecular structure. Studies have detailed the crystal chemistry of related compounds, providing insights into their physical characteristics and intermolecular interactions (Malone, Murray, Dolan, Docherty, & Lavery, 1997).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-substituted benzimidazoles, have been found to exhibit anticancer activities . The specific targets can vary depending on the substitution pattern around the nucleus .
Mode of Action
The linker group and substitution at n-1, c-2, c-5, and c-6 positions have been found to be the most contributory factors for anticancer activity in similar compounds . These compounds likely interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to cell growth and proliferation
Pharmacokinetics
Similar compounds, such as furosemide, have been found to have an average serum clearance of 66 ml/min in patients and 219 ml/min in normal subjects . The drug is 97.6% bound to plasma albumins
Result of Action
Similar compounds have been found to exhibit anticancer activities, likely through the inhibition of cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-furylmethyl)-2-biphenylcarboxamide. For example, the adenine-type cytokinins, kinetin [N-(2-Furylmethyl)-3H-purin-6-amine] and 6-benzyladenine, are used in tissue culture technology . The environmental conditions in these cultures, such as temperature and nutrient availability, can influence the action of these compounds .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(19-13-15-9-6-12-21-15)17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-12H,13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHFETUGSYTIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359618 |
Source
|
Record name | [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
695168-56-0 |
Source
|
Record name | [1,1'-Biphenyl]-2-carboxamide, N-(2-furanylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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